Monomethyl phthalate-d4 is a deuterium-labeled analog of monomethyl phthalate (MMP). This means four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows researchers to distinguish between exposure to monomethyl phthalate-d4 and background levels of MMP, which is ubiquitous in the environment.
Monomethyl Phthalate-d4 is a deuterated derivative of monomethyl phthalate, where four hydrogen atoms are replaced by deuterium isotopes. This compound serves as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry. Monomethyl phthalate itself is a metabolite of diethyl phthalate, which is widely utilized as a plasticizer in consumer products. The deuterated form enhances the accuracy of analytical measurements due to its distinct mass characteristics, allowing for precise quantification in various studies related to environmental science, toxicology, and pharmacokinetics .
Monomethyl Phthalate-d4 is classified under phthalates, a group of chemicals used primarily as plasticizers. These compounds are esters derived from phthalic acid and are known for their ability to increase the flexibility and durability of plastics. Monomethyl Phthalate-d4 is specifically utilized in scientific research settings, particularly for its role as an internal standard in mass spectrometric analyses .
In industrial settings, this process is scaled up using high-purity reagents and controlled conditions to ensure the complete incorporation of deuterium into the product. Purification methods such as distillation and recrystallization are employed to achieve the desired purity levels .
Monomethyl Phthalate-d4 has a molecular formula of C9H8D4O4 and a molecular weight of approximately 198.21 g/mol. The structure consists of a phthalate backbone with an ester functional group attached to a methyl group, where four hydrogen atoms have been substituted with deuterium isotopes. This substitution alters the compound's mass without significantly affecting its chemical behavior .
Monomethyl Phthalate-d4 can undergo various chemical reactions:
Monomethyl Phthalate-d4 acts primarily as an internal standard in mass spectrometry. Its mechanism involves providing a reference point for quantifying phthalate metabolites in biological samples. When analyzed alongside non-deuterated compounds, it allows researchers to accurately determine concentrations based on the relative abundance of ions detected during mass spectrometric analysis .
Monomethyl Phthalate-d4 exhibits typical ester reactivity, including hydrolysis under acidic or basic conditions. Its stability under various conditions makes it suitable for analytical applications .
Monomethyl Phthalate-d4 has several significant applications in scientific research:
Monomethyl phthalate-d4 (MMP-d4), systematically named 2,3,4,5-tetradeuterio-6-(methoxycarbonyl)benzoic acid, is a deuterated isotopologue of the environmental metabolite monomethyl phthalate. Its chemical formula is C9H4D4O4, with a molecular weight of 184.18 g/mol [2] [4]. The CAS Registry Number 1276197-40-0 uniquely identifies this compound in chemical databases [2] [9]. Structurally, MMP-d4 features four deuterium atoms replacing hydrogen at the 2,3,4, and 5 positions of the aromatic ring, while retaining the mono-methyl ester and carboxylic acid functional groups characteristic of phthalate metabolites (Figure 1) [4] [9]. This strategic deuteration minimizes isotopic exchange and ensures metabolic stability during analytical workflows.
Table 1: Structural and Chemical Identifiers of MMP-d4
| Property | Specification |
|---|---|
| IUPAC Name | 2,3,4,5-Tetradeuterio-6-(methoxycarbonyl)benzoic acid |
| Molecular Formula | C9H4D4O4 |
| Molecular Weight | 184.18 g/mol |
| CAS Number | 1276197-40-0 |
| Unlabeled Analog CAS | 4376-18-5 |
| Purity Specifications | >95% (HPLC); >97% deuterium enrichment |
| SMILES Notation | O=C(O)C1=C([2H])C([2H])=C([2H])C([2H])=C1C(OC)=O |
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 467-14-1